molecular formula C18H28ClNO B10766347 1-Phenyl-2-(pyrrolidin-1-yl)octan-1-one,monohydrochloride

1-Phenyl-2-(pyrrolidin-1-yl)octan-1-one,monohydrochloride

Cat. No.: B10766347
M. Wt: 309.9 g/mol
InChI Key: IMDZZHFIOSIZRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-2-(pyrrolidin-1-yl)octan-1-one, monohydrochloride, also known as PV9, is a synthetic cathinone derivative. It belongs to the class of α-pyrrolidinophenones, which are known for their stimulant effects. This compound has gained attention in forensic toxicology due to its presence in designer drugs and its potential for abuse .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-2-(pyrrolidin-1-yl)octan-1-one typically involves the following steps:

    Formation of the Ketone Intermediate: The initial step involves the reaction of phenylacetonitrile with octanoyl chloride in the presence of a base such as sodium hydroxide to form 1-phenyl-2-octanone.

    Pyrrolidine Addition: The ketone intermediate is then reacted with pyrrolidine under acidic conditions to yield 1-Phenyl-2-(pyrrolidin-1-yl)octan-1-one.

    Hydrochloride Formation: Finally, the free base is converted to its monohydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Purification Steps: Including recrystallization and chromatography to obtain the pure monohydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2-(pyrrolidin-1-yl)octan-1-one undergoes several types of chemical reactions:

    Oxidation: The pyrrolidine ring can be oxidized to form the corresponding pyrrolidone.

    Reduction: The ketone group can be reduced to form the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving halogens or nitrating agents for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of pyrrolidone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated phenyl derivatives.

Scientific Research Applications

1-Phenyl-2-(pyrrolidin-1-yl)octan-1-one has several applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the detection of synthetic cathinones.

    Biology: Studied for its effects on the central nervous system and its potential neurotoxicity.

    Medicine: Investigated for its stimulant properties and potential therapeutic uses.

    Industry: Used in the development of new psychoactive substances and forensic toxicology.

Mechanism of Action

The compound exerts its effects primarily by acting as a central nervous system stimulant. It is believed to increase the levels of neurotransmitters such as dopamine and norepinephrine by inhibiting their reuptake. This leads to increased stimulation and euphoria. The molecular targets include the dopamine transporter (DAT) and norepinephrine transporter (NET), which are crucial in the regulation of neurotransmitter levels .

Comparison with Similar Compounds

1-Phenyl-2-(pyrrolidin-1-yl)octan-1-one is similar to other synthetic cathinones such as:

    α-Pyrrolidinovalerophenone (α-PVP): Known for its potent stimulant effects.

    3,4-Methylenedioxypyrovalerone (MDPV): Another potent stimulant with a similar mechanism of action.

    α-Pyrrolidinobutiophenone (α-PBP): Shares structural similarities but differs in the length of the alkyl chain.

Uniqueness

The uniqueness of 1-Phenyl-2-(pyrrolidin-1-yl)octan-1-one lies in its longer alkyl chain, which affects its pharmacokinetic properties and metabolic pathways. This structural difference can lead to variations in potency, duration of action, and toxicity compared to its analogs .

Properties

Molecular Formula

C18H28ClNO

Molecular Weight

309.9 g/mol

IUPAC Name

1-phenyl-2-pyrrolidin-1-yloctan-1-one;hydrochloride

InChI

InChI=1S/C18H27NO.ClH/c1-2-3-4-8-13-17(19-14-9-10-15-19)18(20)16-11-6-5-7-12-16;/h5-7,11-12,17H,2-4,8-10,13-15H2,1H3;1H

InChI Key

IMDZZHFIOSIZRR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C(=O)C1=CC=CC=C1)N2CCCC2.Cl

Origin of Product

United States

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